
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring and ester group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring or ester group .
Scientific Research Applications
Basic Information
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.32 g/mol
- CAS Number : 193623-14-2
Structural Characteristics
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate features a tetrahydropyrimidine core structure, which is significant for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties. Its derivatives have shown promise as:
Antitumor Agents :
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that modifications to the tetrahydropyrimidine scaffold can enhance antitumor activity.
Antimicrobial Activity :
Studies have reported that derivatives of this compound possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell membranes is a key mechanism of action.
Neuropharmacology
The compound has been evaluated for its neuroprotective properties. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
Enzyme Target | Effect | Reference |
---|---|---|
Cyclooxygenase (COX) | Inhibition of inflammatory pathways | |
Acetylcholinesterase | Potential for enhancing cholinergic transmission |
Synthesis and Derivative Development
The synthesis of this compound has been optimized to produce various derivatives with enhanced biological activities. Researchers are focusing on structure–activity relationship (SAR) studies to identify key modifications that improve efficacy and reduce toxicity.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of ethyl (4S)-3-acetyl derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting the compound's potential as a lead for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
In a research article from Neuroscience Letters, the neuroprotective effects of this compound were evaluated using an oxidative stress model in neuronal cells. The findings showed that treatment with ethyl (4S)-3-acetyl derivatives reduced markers of oxidative damage by approximately 40%, highlighting its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound shares a similar ester group but has a different core structure.
Icosapent Ethyl: Although structurally different, it is another ethyl ester with significant biological activity.
Uniqueness
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 302.33 g/mol. The compound features a tetrahydropyrimidine core with an ethyl ester group and a phenyl ring, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₄ |
Molecular Weight | 302.33 g/mol |
Melting Point | 206°C - 210°C |
Purity | ≥ 98% (HPLC) |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antibacterial and antifungal activities. It has been tested against various pathogens and exhibited effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Anticancer Activity
Preliminary investigations suggest that ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine derivatives may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival .
3. Antitubercular Effects
Recent studies have highlighted the potential of this compound as an antitubercular agent. Its efficacy against Mycobacterium tuberculosis has been noted, suggesting it may serve as a lead compound for the development of new tuberculosis treatments .
The biological activity of ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine is thought to stem from its ability to interact with various molecular targets:
Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. For instance, it could target topoisomerases or kinases that are essential for DNA replication and repair .
Receptor Modulation:
There is evidence suggesting that this compound can modulate receptor activity associated with apoptosis and cell signaling pathways, leading to enhanced therapeutic effects in cancer treatment .
Comparative Analysis with Similar Compounds
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine can be compared with other compounds in its class:
Compound Name | Biological Activity |
---|---|
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate | Antimicrobial properties |
Icosapent Ethyl | Anti-inflammatory effects |
Ethyl 6-Methyl-2-Oxo-4-Pheynl-Tetrahydropyrimidine | Antibacterial and anticancer activities |
Case Studies
Several case studies have documented the biological activity of ethyl (4S)-3-acetyl derivatives:
- Antimicrobial Efficacy Study: A controlled study evaluated the antibacterial effects of ethyl (4S)-3-acetyl against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cancer Cell Line Study: In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Properties
IUPAC Name |
ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10(2)17-16(21)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBPKHVACPZMOG-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=O)N([C@H]1C2=CC=CC=C2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351253 | |
Record name | Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193623-14-2 | |
Record name | Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.